molecular formula C17H25N3O5 B2945666 N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide CAS No. 920245-89-2

N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide

Cat. No.: B2945666
CAS No.: 920245-89-2
M. Wt: 351.403
InChI Key: CCSVYHIONFZKPI-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide is a synthetic organic compound characterized by the presence of an oxalamide core, substituted with a 2,4-dimethoxyphenyl group and a 3-morpholinopropyl group

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide typically involves the reaction of 2,4-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 3-morpholinopropylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)urea: Similar structure but with a urea moiety instead of an oxalamide.

    N1-(2,4-dimethoxyphenyl)-N2-(3-piperidinopropyl)oxalamide: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

N1-(2,4-dimethoxyphenyl)-N2-(3-morpholinopropyl)oxalamide is unique due to the presence of both the 2,4-dimethoxyphenyl and 3-morpholinopropyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-23-13-4-5-14(15(12-13)24-2)19-17(22)16(21)18-6-3-7-20-8-10-25-11-9-20/h4-5,12H,3,6-11H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSVYHIONFZKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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